molecular formula C10H14BrNO2 B2446972 4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide CAS No. 38175-26-7

4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide

Cat. No.: B2446972
CAS No.: 38175-26-7
M. Wt: 260.131
InChI Key: VXBKIWRANHVZIB-UHFFFAOYSA-N
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Description

4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide is a useful research compound. Its molecular formula is C10H14BrNO2 and its molecular weight is 260.131. The purity is usually 95%.
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Scientific Research Applications

Cancer Cell Inhibition

4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide derivatives have been studied for their potential in inhibiting the growth of human tumor cells. For instance, research by Fiaux et al. (2005) found that functionalized pyrrolidines, specifically pyrrolidine-3,4-diol derivatives, showed promising inhibitory properties against human glioblastoma and melanoma cells. They discovered that the 4-bromobenzoyl derivative, in particular, was effective against these tumor cells while being less sensitive to primary human fibroblasts, suggesting selective toxicity towards tumor cells over normal cells (Fiaux et al., 2005).

Stability and Reactivity in Ionic Liquids

The stability and reactivity of 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, a compound related to this compound, was explored in various solvents, including ionic liquids. Velázquez et al. (2010) found that this compound showed more stability in ionic liquid [EMIM][Ms] compared to dimethylformamide (DMF), demonstrating a potential for safer and more efficient chemical reactions in ionic liquid environments (Velázquez et al., 2010).

Synthesis and Characterization of Polyimides

A study by Huang et al. (2017) involved synthesizing a novel aromatic diamine monomer, which included pyrrolidine groups, for the development of polyimides. These polymers, featuring pyrrolidine structures, exhibited high thermal stability, good solubility in organic solvents, and excellent hydrophobicity, making them potentially useful in various industrial applications (Huang et al., 2017).

Anti-cancer Properties

Pyrrolidine derivatives have also been investigated for their anti-cancer properties. Onishi et al. (2012) synthesized a novel organobismuth compound with a pyrrolidine substituent that showed a potent anti-proliferative effect on human cancer cell lines. This compound induced apoptosis in leukemia cells, highlighting the potential of pyrrolidine derivatives in cancer treatment (Onishi et al., 2012).

Catalytic Applications

Pyridinium hydrobromide perbromide, a compound related to this compound, has been used as a catalyst in various chemical reactions. Ali et al. (1999) demonstrated its effectiveness in catalyzing the aziridination of olefins, showcasing its versatility as a catalyst in organic synthesis (Ali et al., 1999).

Properties

IUPAC Name

4-pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.BrH/c12-9-2-1-7(5-10(9)13)8-3-4-11-6-8;/h1-2,5,8,11-13H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBKIWRANHVZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=C(C=C2)O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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